molecular formula C10H10O5 B8763863 2-[3-(methoxycarbonyl)phenoxy]acetic acid

2-[3-(methoxycarbonyl)phenoxy]acetic acid

Cat. No.: B8763863
M. Wt: 210.18 g/mol
InChI Key: ILCRZAILLJZGHT-UHFFFAOYSA-N
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Description

2-[3-(methoxycarbonyl)phenoxy]acetic acid is an organic compound with the molecular formula C10H10O5 It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with a methoxycarbonyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(methoxycarbonyl)phenoxy]acetic acid typically involves the esterification of phenoxyacetic acid derivatives. One common method is the reaction of 3-hydroxybenzoic acid with methoxycarbonyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as esterification, purification, and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(methoxycarbonyl)phenoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[3-(methoxycarbonyl)phenoxy]acetic acid is used as an intermediate in the synthesis of more complex molecules. It can serve as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology

The compound may be utilized in biological research to study enzyme interactions and metabolic pathways. Its derivatives can act as inhibitors or activators of specific enzymes, providing insights into biochemical processes.

Medicine

In medicine, derivatives of this compound can be explored for their therapeutic potential. They may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making them candidates for drug development.

Industry

Industrially, the compound can be used in the production of polymers, resins, and coatings. Its chemical properties make it suitable for applications requiring stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[3-(methoxycarbonyl)phenoxy]acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxycarbonyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic acid: A simpler analog without the methoxycarbonyl group.

    3-Hydroxyphenoxyacetic acid: Contains a hydroxyl group instead of a methoxycarbonyl group.

    4-(Methoxycarbonyl)phenoxyacetic acid: The methoxycarbonyl group is at the 4-position instead of the 3-position.

Uniqueness

2-[3-(methoxycarbonyl)phenoxy]acetic acid is unique due to the presence of the methoxycarbonyl group at the 3-position, which can influence its reactivity and interactions. This substitution pattern can affect the compound’s physical and chemical properties, making it distinct from its analogs.

Properties

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

2-(3-methoxycarbonylphenoxy)acetic acid

InChI

InChI=1S/C10H10O5/c1-14-10(13)7-3-2-4-8(5-7)15-6-9(11)12/h2-5H,6H2,1H3,(H,11,12)

InChI Key

ILCRZAILLJZGHT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-tert-butoxycarbonylmethoxy-benzoic acid methyl ester (1.00 g, 3.75 mmol) in methylene chloride (4 mL), add trifluoroacetic acid (0.50 mL, 6.6 mmol). Stir the mixture overnight at room temperature in an open vial to allow the solvent to escape. Add an additional portion of trifluoroacetic acid (0.50 mL, 6.6 mmol) and stir the reaction mixture for an additional 24 hours. Add an additional portion of trifluoroacetic acid (1.50 mL, 19.8 mmol) and stir the reaction at room temperature for 3 days. Concentrate under reduced pressure to provide 0.750 g (95.0%) of 3-carboxymethoxy-benzoic acid methyl ester as a light brown solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of t-butyl [3-(methoxycarbonyl)phenoxy]acetate in trifluoroacetic acid (1 kg), anisole (100 mL) and dichloromethane (1 L) was stirred at room temperature for 48 hours. The reaction mixture was concentrated and then the residue was crystallized from diisopropyl ether to obtain the title compound (467 g, 86%) as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 kg
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Yield
86%

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